REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5](O)=[O:6].O.[NH2:13][NH2:14].ON1C=CC=CC1=O.C1(N=C=NC2CCCCC2)CCCCC1>O1CCCC1>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([NH:13][NH2:14])=[O:6] |f:1.2|
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Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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ON1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 20° for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The resulting dicyclohexylurea is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
STIRRING
|
Details
|
The residue is stirred with 60 ml of ethanol at 20° for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the crystalline crude product is subsequently filtered off under suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried firstly in a water-jet vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)NN)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |